molecular formula C12H13F2NO B2956794 N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide CAS No. 2361642-17-1

N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide

Cat. No.: B2956794
CAS No.: 2361642-17-1
M. Wt: 225.239
InChI Key: QQXYBRRWHNPFJG-UHFFFAOYSA-N
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Description

N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide is a chemical compound with the molecular formula C12H13F2NO and a molecular weight of 225.23 g/mol . This compound is characterized by the presence of a difluoroethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide typically involves the reaction of 2-(1,1-difluoroethyl)benzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability. The exact molecular pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[[2-(1,1-difluoroethyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c1-3-11(16)15-8-9-6-4-5-7-10(9)12(2,13)14/h3-7H,1,8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXYBRRWHNPFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1CNC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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